
Comparative Guide: TMP920 versus GSK805 in
Suppressing Th17 Responses

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TMP920

Cat. No.: B611410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent small molecule inhibitors,

TMP920 and GSK805, in their efficacy and mechanisms of suppressing T helper 17 (Th17) cell

responses. Th17 cells are critical drivers of various autoimmune and inflammatory diseases,

making their modulation a key therapeutic strategy. Both TMP920 and GSK805 target the

retinoic acid receptor-related orphan receptor gamma t (RORγt), the master transcriptional

regulator of Th17 cell differentiation.[1][2][3] This document summarizes key performance data,

details experimental methodologies, and visualizes relevant biological pathways and workflows

to aid in the objective evaluation of these compounds.

Quantitative Performance Data
The following tables summarize the available quantitative data for TMP920 and GSK805,

focusing on their potency in RORγt inhibition and their impact on Th17 cell function.

Table 1: RORγt Inhibition
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Compound Assay Type Target IC50 pIC50 Reference

TMP920

FRET Assay

(SRC1

peptide

binding)

RORγt 0.03 µM - [4]

TMP920

RORγ

Reporter

Assay

RORγ 1.1 µM - [3]

GSK805 Not Specified RORγ - 8.4

Note: pIC50 of 8.4 for GSK805 corresponds to an IC50 of approximately 4 nM.

Table 2: Inhibition of Th17 Cell Differentiation and Function

Compound Assay Effect Concentration Reference

TMP920
In vitro Th17

Differentiation

Inhibition of IL-17

production

Maximal

inhibition at 10

µM

GSK805
In vitro Th17

Differentiation

Inhibition of IL-17

production

Comparable

inhibition to 2.5

µM TMP778 at

0.5 µM

GSK805
In vitro Th17

Differentiation

Inhibition of Th17

cell

differentiation

>8.2 pIC50

GSK805
In vivo EAE

model

Ameliorated

disease severity
10 mg/kg (oral)

Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Th17 Differentiation Pathway and RORγt Inhibition
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Caption: RORγt antagonists TMP920 and GSK805 inhibit Th17 differentiation by blocking the

master regulator RORγt.
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Diagram 2: General Experimental Workflow for Inhibitor Evaluation

In Vitro Analysis

Isolate Naïve CD4+ T cells Th17 Polarization
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Treat with TMP920 or GSK805

RORγt Reporter Assay
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Analyze IL-17 Production
(Flow Cytometry, ELISA)

Determine IC50
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Caption: Workflow for assessing RORγt inhibitor efficacy on Th17 cells in vitro.

Experimental Protocols
In Vitro Mouse Th17 Cell Differentiation Assay
This protocol is adapted from methodologies described for the evaluation of RORγt inhibitors.

1. Isolation of Naïve CD4+ T Cells:

Harvest spleens and lymph nodes from C57BL/6 mice.

Prepare a single-cell suspension.

Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) using a naïve CD4+ T cell isolation

kit via magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. T Cell Activation and Polarization:

Coat 96-well plates with anti-mouse CD3 (e.g., 10 μg/ml) and anti-mouse CD28 (e.g., 10

μg/ml) antibodies overnight at 4°C.

Seed purified naïve CD4+ T cells at a density of 2.5 x 10^5 cells/well.
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Culture cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-

streptomycin, and β-mercaptoethanol.

Add the Th17-polarizing cytokine cocktail:

Recombinant human TGF-β1 (e.g., 20 ng/ml)

Recombinant mouse IL-6 (e.g., 50 ng/ml)

Anti-mouse IL-4 antibody (e.g., 8 μg/ml)

Anti-mouse IFN-γ antibody (e.g., 8 μg/ml)

3. Inhibitor Treatment:

Add TMP920, GSK805, or DMSO (vehicle control) at desired concentrations to the cell

cultures at the time of seeding.

4. Analysis of Th17 Differentiation:

After 3-4 days of culture, restimulate the cells with PMA (phorbol 12-myristate 13-acetate)

and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin)

for 4-6 hours.

Harvest the cells and perform intracellular staining for IL-17A using a fluorescently labeled

anti-IL-17A antibody.

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

RORγt Luciferase Reporter Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds on

RORγt-mediated transcription.

1. Cell Line and Plasmids:

Use a suitable host cell line, such as HEK293T cells.

Co-transfect the cells with:
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An expression vector encoding a fusion protein of the RORγt ligand-binding domain (LBD)

and the GAL4 DNA-binding domain (DBD).

A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the

expression of the firefly luciferase gene.

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Compound Treatment:

Plate the transfected cells in a 96-well plate.

Add serial dilutions of TMP920, GSK805, or a vehicle control (DMSO) to the wells.

Incubate for 18-24 hours.

3. Luciferase Activity Measurement:

Lyse the cells using a suitable lysis buffer.

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system

and a luminometer.

4. Data Analysis:

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion
Both TMP920 and GSK805 are potent inhibitors of RORγt and effectively suppress Th17 cell

differentiation and function. Based on the available data, GSK805 demonstrates higher potency

in RORγt inhibition with a pIC50 of 8.4 (approximately 4 nM IC50), compared to TMP920's

reported IC50 of 0.03 µM in a FRET assay. In cell-based assays, GSK805 shows comparable

or greater inhibition of IL-17 production at lower concentrations than other RORγt inhibitors.
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Furthermore, GSK805 has been shown to be orally bioavailable and effective in in vivo models

of autoimmune disease.

The choice between these compounds for research or therapeutic development will depend on

the specific application, considering factors such as potency, selectivity, pharmacokinetic

properties, and the specific mechanism of RORγt inhibition. The experimental protocols

provided herein offer a foundation for conducting head-to-head comparisons and further

characterizing the activities of these and other RORγt modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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